2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-(6-(2-Fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic small-molecule compound featuring a thiadiazinan ring system substituted with a 2-fluorobenzyl group and an acetamide linkage to a 2-methoxy-5-methylphenyl moiety.
Properties
IUPAC Name |
2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-15-8-9-19(28-2)18(12-15)22-20(25)14-24-11-5-10-23(29(24,26)27)13-16-6-3-4-7-17(16)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOACOPWHPNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide represents a novel class of thiadiazine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₅F₁N₂O₃S
- Molecular Weight : 300.35 g/mol
The presence of the thiadiazine ring and the dioxido group is significant for its biological activity, particularly in targeting various enzymes and receptors.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The ability to inhibit biofilm formation has been particularly noted, which is crucial in treating infections resistant to conventional antibiotics .
| Compound | Target Bacteria | BIC50 (μg/ml) |
|---|---|---|
| 9c | S. aureus ATCC 25923 | 0.5 |
| 9h | S. aureus ATCC 6538 | 0.8 |
| 9aa | S. epidermidis | 0.3 |
This data suggests a promising pathway for developing new anti-virulence agents that do not compromise bacterial growth but effectively disrupt pathogenic mechanisms.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in inflammatory processes. For example, related compounds demonstrated IC50 values in the nanomolar range against mPGES-1, indicating potent anti-inflammatory effects .
The proposed mechanisms through which this compound exerts its biological activities include:
- Inhibition of Biofilm Formation : By targeting specific bacterial pathways involved in biofilm synthesis.
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Case Studies
Several studies have explored the efficacy of thiadiazine derivatives in clinical settings:
-
Case Study on Biofilm Inhibition :
A study reported that a series of thiadiazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus strains, demonstrating their potential as new therapeutic agents against biofilm-associated infections . -
Clinical Evaluation for Inflammation :
In a preclinical model of inflammation, compounds structurally related to the one were evaluated for their ability to reduce edema and pain responses in animal models. The results indicated a marked reduction in inflammatory markers and pain behavior .
Comparison with Similar Compounds
Key Observations:
Thiadiazinan vs.
Substituent Effects: The 2-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated analogs (e.g., phenylacetamide derivatives) . The 2-methoxy-5-methylphenyl group may reduce hepatic clearance relative to simpler phenyl groups, as seen in similar acetamides .
Sulfone vs. Thiazolidinone Moieties: The 1,1-dioxido group in the thiadiazinan ring increases polarity compared to the dioxothiazolidinone in compounds, which could affect solubility and tissue distribution .
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, inferences from structural analogs suggest:
- Target Engagement: Potential inhibition of kinases or proteases due to the sulfone’s electrophilic properties.
- ADME: Higher metabolic stability than thiazolidinone derivatives (due to sulfone resistance to hydrolysis) but lower than benzothiazoles with trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
